molecular formula C9H12N2O2 B2909927 1-cyclopentyl-1H-pyrazole-4-carboxylic acid CAS No. 1006452-51-2

1-cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2909927
M. Wt: 180.207
InChI Key: LJUUTQPCNJARAA-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O2 . It is a powder at room temperature .


Molecular Structure Analysis

The structure of 1-cyclopentyl-1H-pyrazole-4-carboxylic acid is discussed based on crystallographic results . The InChI code for this compound is 1S/C9H12N2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) .


Physical And Chemical Properties Analysis

1-cyclopentyl-1H-pyrazole-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.21 .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-cyclopentylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUUTQPCNJARAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-pyrazole-4-carboxylic acid

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-1-cyclopentyl-1H-pyrazole (9.0 g, 42 mmol) in THF (100 mL) at −78° C. under nitrogen was added a solution of n-BuLi in hexanes (2.5 M, 18.5 mL, 46.2 mmol). The resulting mixture was stirred at −78° C. for 30 min. Dry-ice (solid CO2) was added at −78° C. and the reaction mixture was allowed to slowly warn to RT overnight. The solvent was removed under reduced pressure. Water was added, and the mixture was acidified (pH 3) by the addition of aq. HCl. The aqueous layer was extracted with EtOAc, and the extracts were washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was recrystallized (EtOAc-petroleum ether) to provide 1-cyclopentyl-1H-pyrazole-4-carboxylic acid (3.5 g, 47% yield). 1H NMR (400 MHz, DMSO-d6): δ 12.50 (br s, 1 H), 8.31 (s, 1 H), 7.85 (s, 1 H), 4.78 (m, 1 H), 2.16-1.68 (m, 8 H); MS (ESI) m/z: 181.0 [M+H]+.
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9 g
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hexanes
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18.5 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Using the procedure of Example B30, 4-bromo-1-cyclopentyl-1 H-pyrazole (9.0 g, 42 mmol), n-BuLi (2.5 M, 18.5 mL, 46.2 mmol) and CO2 were combined to provide 1-cyclopentyl-1 H-pyrazole-4-carboxylic acid (3.5 g, 47% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.31 (s, 1H), 7.85 (s, 1 H), 4.78 (m, 1 H), 1.70-2.56 (m, 8 H); MS (ESI) m/z: 181.1 [M+H]+.
Quantity
9 g
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reactant
Reaction Step One
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18.5 mL
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0 (± 1) mol
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